Cas no 747413-08-7 (VER-50589)

Ver-50589 is an Hsp90 inhibitor with IC50 value of 21 nm and Kd value of 4.5 nm
VER-50589 structure
VER-50589 structure
Product Name:VER-50589
CAS No:747413-08-7
Molecular Formula:C19H17N2O5Cl
Molecular Weight:388.80168
MDL:MFCD18382095
CID:844092
PubChem ID:135446210

VER-50589 Properties

Names and Identifiers

    • 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
    • VER-50589
    • VER 50589
    • EX-A2526
    • s7459
    • AKOS026750396
    • SB19441
    • SW220170-1
    • VER50589
    • 5-(5-Chloranyl-2,4-bis(oxidanyl)phenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
    • 2GG
    • HY-15984
    • BDBM20899
    • AKOS016013276
    • 5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide
    • D82615
    • BS-17518
    • 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
    • HMS3653N05
    • PD087146
    • Isoxazole, 33
    • PD056099
    • XEB41308
    • DB06964
    • BCP09372
    • CHEMBL252124
    • A865808
    • SCHEMBL2948052
    • Q27095874
    • 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-3-isoxazolecarboxamide
    • NCGC00378612-02
    • AC-33007
    • H4E4ND635H
    • CCG-268508
    • NS00071235
    • C19H17ClN2O5
    • 2uwd
    • 3-Isoxazolecarboxamide, 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-
    • JXPCDMPJCKNLBY-UHFFFAOYSA-N
    • 747413-08-7
    • GLXC-10117
    • DB-332670
    • MDL: MFCD18382095
    • InChIKey: JXPCDMPJCKNLBY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25)
    • SMILES: O=C(C1=NOC(C2=CC(Cl)=C(O)C=C2O)=C1C3=CC=C(OC)C=C3)NCC

Computed Properties

  • Exact Mass: 388.0825993g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 388.0825993g/mol
  • Heavy Atom Count: 27
  • Complexity: 503
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Boiling Point: 583.0±50.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C
  • Flash Point: 306.4±30.1 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 48 mg/mL(123.46 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • Density: 1.4±0.1 g/cm3

VER-50589 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00FBZP-1mg
VER-50589
747413-08-7 98+%
1mg
$13.00 2025-02-27
A2B Chem LLC
AH14581-1mg
VER-50589
747413-08-7 98+%
1mg
$14.00 2024-04-19
Aaron
AR00FC81-1mg
VER-50589
747413-08-7 98%
1mg
$167.00
Ambeed
A922584-1mg
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
747413-08-7 99%
1mg
$18.0 2025-02-19
Chemenu
CM191491-10mg
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
747413-08-7 98%
10mg
$295 2021-08-05
ChemScence
CS-2844-1mg
VER-50589
747413-08-7 99.85%
1mg
$60.0 2022-04-26
DC Chemicals
DC7737-100 mg
VER-50589
747413-08-7 >98%
100mg
$550.0 2022-02-28
eNovation Chemicals LLC
D480570-10mg
VER-50589
747413-08-7 98%
10mg
$396 2022-10-16
MedChemExpress
HY-15984-10mM*1mLinDMSO
VER-50589
747413-08-7 99.97%
10mM*1mLinDMSO
¥2224 2023-07-26
TRC
V122000-500µg
VER-50589
747413-08-7
500µg
55.00

VER-50589 Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:747413-08-7)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:747413-08-7)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

VER-50589 Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:747413-08-7)VER-50589
A865808
Purity:99%/99%
Quantity:50mg/100mg
Price($):166.0/283.0